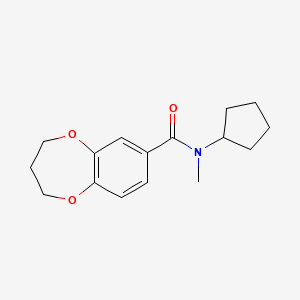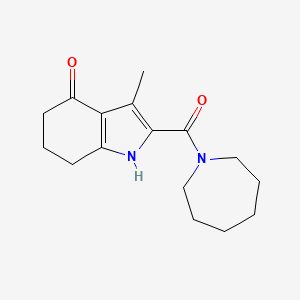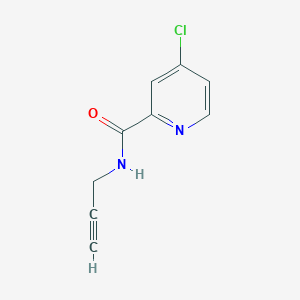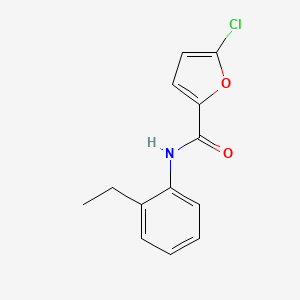
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as CPMD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPMD is a benzodioxepine derivative that belongs to the family of designer drugs. It has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates the dopamine D1 receptor in the brain. This activation leads to an increase in the release of dopamine, a neurotransmitter that is involved in various physiological processes, including reward, motivation, and motor control.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been found to exhibit several unique biochemical and physiological effects, including an increase in locomotor activity, a decrease in body temperature, and an increase in heart rate. These effects are thought to be mediated by the activation of the dopamine D1 receptor in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the investigation of the specific effects of dopamine on different physiological processes. However, one of the limitations of using N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including the investigation of its effects on different neurotransmitter systems, the development of new drugs based on its structure, and the assessment of its potential therapeutic applications in various diseases. Additionally, further research is needed to determine the long-term effects of N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide on the brain and other physiological systems.
Synthesemethoden
The synthesis of N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves several steps, including the condensation of 3,4-methylenedioxyphenylacetone with cyclopentylmethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the resulting amine with 7-bromo-5-chloro-1,3-benzodioxole-2-carboxylic acid chloride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to study the role of neurotransmitters in the brain and their effects on behavior. In pharmacology, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to investigate the mechanism of action of various drugs and their interactions with different receptors. In toxicology, N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to assess the toxicity of various chemicals and their effects on different biological systems.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(13-5-2-3-6-13)16(18)12-7-8-14-15(11-12)20-10-4-9-19-14/h7-8,11,13H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFIRDAFGMGTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)


![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)

![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
